![molecular formula C19H16N2O3S B2809047 (E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide CAS No. 1219915-24-8](/img/structure/B2809047.png)
(E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide, also known as QAM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Luminescent Metal–Organic Frameworks (MOFs) for Pesticide Detection
Abstract: A novel pillared-layered entangled luminescent metal–organic framework, [Zn2(bpdc)2(BPyTPE)] (where BPyTPE represents (E)-1,2-diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene), has been designed and constructed . This solvent-free MOF exhibits strong blue-green emission with an excellent fluorescence quantum yield of 99%.
Application: The luminescent properties of this MOF make it an ideal candidate for pesticide detection. Researchers have demonstrated that it can sensitively and quantitatively detect trace amounts of the pesticide 2,6-dichloro-4-nitroaniline. The reversible emission response provides a reliable method for monitoring pesticide contamination in environmental samples.
Rhodium-Catalyzed C–H Functionalization
Abstract: Researchers have described a Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This reaction provides a straightforward route to diverse products.
Application: The quinoline-6-yl moiety in our compound can serve as a directing group in C–H activation reactions. By leveraging this feature, chemists can selectively functionalize specific C–H bonds in complex molecules. Such transformations enable the rapid synthesis of valuable heterocyclic compounds, including indazoles and other nitrogen-containing motifs.
Computational Chemistry
Abstract: Quantum chemical calculations can provide insights into the electronic structure, stability, and reactivity of (E)-N-(4-(3-(quinolin-6-yl)acryloyl)phenyl)methanesulfonamide.
Application: Computational studies can predict its molecular properties, such as frontier molecular orbitals, charge distribution, and vibrational frequencies. These insights aid in understanding its behavior in different environments and guide further experimental investigations.
properties
IUPAC Name |
N-[4-[(E)-3-quinolin-6-ylprop-2-enoyl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-25(23,24)21-17-8-6-15(7-9-17)19(22)11-5-14-4-10-18-16(13-14)3-2-12-20-18/h2-13,21H,1H3/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSWQJOCFNSYMV-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.